molecular formula C16H18N4O3 B4392648 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide

4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide

Cat. No.: B4392648
M. Wt: 314.34 g/mol
InChI Key: BCPQDKXHSCOVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide, also known as Compound A, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of a specific protein, which plays a key role in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide involves the inhibition of a specific protein by binding to its active site. This protein is a key regulator of various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer. By inhibiting the activity of this protein, this compound can modulate the downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various cell-based assays and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments include its potency and selectivity, which allows for specific inhibition of the target protein without affecting other proteins. It also has good solubility in aqueous solutions, which facilitates its use in cell-based assays and animal models. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the use of 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide in scientific research. One direction is to study its potential therapeutic effects in various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the target protein based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve the efficacy of the treatment.

Scientific Research Applications

4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been widely used in scientific research as a tool compound to study the function of a specific protein. It has been shown to inhibit the activity of this protein in various cell-based assays and animal models. This protein is involved in several physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-3-nitro-4-(propan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10(2)18-13-7-6-12(9-14(13)20(22)23)16(21)19-15-11(3)5-4-8-17-15/h4-10,18H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQDKXHSCOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.